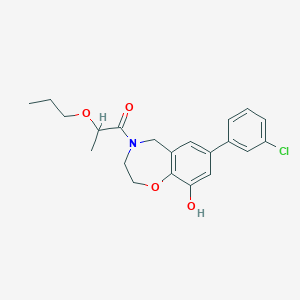![molecular formula C13H15N5OS B5369685 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)
2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroisoquinoline derivative that has a tetrazole-thioacetate moiety attached to it.
Wirkmechanismus
The mechanism of action of 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. The compound has also been reported to have a positive effect on cognitive function, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. It has also been reported to have antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms of these processes. However, one of the limitations is that the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline. One of the directions is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential applications in other fields. Additionally, further research can be conducted to explore the compound's effects on other physiological processes, such as inflammation and oxidative stress.
Synthesemethoden
The synthesis of 2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline has been reported in the literature. One of the methods involves the reaction of 1-methyl-1H-tetrazole-5-thiol with ethyl 2-(1-bromoethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-17-13(14-15-16-17)20-9-12(19)18-7-6-10-4-2-3-5-11(10)8-18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBLCFSCBCSNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5369604.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5369610.png)

![1-(hydroxymethyl)-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5369629.png)
![2-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5369637.png)
![5-[2-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5369653.png)
![1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline](/img/structure/B5369658.png)
![2-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5369659.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5369663.png)

![4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)


![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)